

Application Notes and Protocols for Idh2R140Q-IN-1 in Cell Culture

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Compound of Interest

Compound Name: *Idh2R140Q-IN-1*

Cat. No.: *B12401043*

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Introduction

Idh2R140Q-IN-1 is a potent and selective inhibitor of the isocitrate dehydrogenase 2 (IDH2) R140Q mutant, a key driver in certain cancers, particularly acute myeloid leukemia (AML).[1]

This neomorphic mutation leads to the accumulation of the oncometabolite D-2-hydroxyglutarate (D-2-HG), which competitively inhibits α -ketoglutarate-dependent dioxygenases, including histone and DNA demethylases. This results in epigenetic dysregulation and a block in cellular differentiation, contributing to tumorigenesis.[2]

Idh2R140Q-IN-1, identified as compound C6 in the work by Che J, et al., demonstrates significant potential in reversing these effects and inducing differentiation in cancer cells.[1][3]

These application notes provide detailed information on the solubility of **Idh2R140Q-IN-1** and protocols for its preparation and use in cell culture experiments.

Data Presentation

Solubility of Idh2R140Q-IN-1

Quantitative solubility data for **Idh2R140Q-IN-1** in commonly used laboratory solvents is summarized below. It is crucial to use high-quality, anhydrous solvents to ensure optimal solubility and stability of the compound.

Solvent	Solubility	Notes
Dimethyl Sulfoxide (DMSO)	≥ 45 mg/mL	Hygroscopic DMSO can affect solubility; use a fresh, unopened bottle for best results. ^[4]
Ethanol	Not explicitly provided. General recommendation is to test solubility empirically.	
Phosphate-Buffered Saline (PBS)	Insoluble	Direct dissolution in aqueous buffers is not recommended due to the compound's hydrophobic nature.
Cell Culture Medium	Insoluble (direct dissolution)	Must be diluted from a concentrated stock solution (e.g., in DMSO).

Experimental Protocols

Preparation of Idh2R140Q-IN-1 Stock Solution

This protocol describes the preparation of a concentrated stock solution of **Idh2R140Q-IN-1**, which can be further diluted to working concentrations for cell culture experiments.

Materials:

- **Idh2R140Q-IN-1** powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or vials
- Vortex mixer
- Calibrated pipettes and sterile tips

Procedure:

- **Equilibrate:** Allow the vial of **Idh2R140Q-IN-1** powder to reach room temperature before opening to prevent condensation.
- **Weighing:** Accurately weigh the desired amount of **Idh2R140Q-IN-1** powder in a sterile microcentrifuge tube.
- **Dissolution:** Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
- **Mixing:** Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) and sonication can be used to aid dissolution if necessary.
- **Aliquoting and Storage:** Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability. A stock solution stored at -80°C is typically stable for up to two years.^[4]

Treatment of Cells in Culture with **Idh2R140Q-IN-1**

This protocol outlines the steps for treating adherent or suspension cells with **Idh2R140Q-IN-1**. The example provided is for treating TF-1 (erythroleukemia) cells, a common model for studying IDH2 mutations.

Materials:

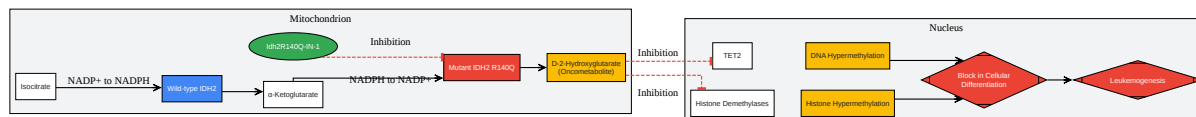
- Cultured cells (e.g., TF-1 cells expressing IDH2 R140Q)
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and appropriate cytokines)
- **Idh2R140Q-IN-1** stock solution (e.g., 10 mM in DMSO)
- Sterile culture plates or flasks
- Incubator (37°C, 5% CO₂)

Procedure:

- Cell Seeding: Seed the cells at the desired density in a sterile culture vessel. For TF-1 cells, a typical density is between 2.5×10^5 and 5×10^5 cells/mL.
- Preparation of Working Solution:
 - Thaw an aliquot of the **Idh2R140Q-IN-1** stock solution at room temperature.
 - Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment. It is crucial to add the DMSO stock solution to the medium and mix immediately to prevent precipitation.
 - Important: The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO without the inhibitor) should always be included in the experimental design.
- Cell Treatment:
 - For adherent cells, remove the existing medium and replace it with the medium containing the desired concentration of **Idh2R140Q-IN-1**.
 - For suspension cells, add the appropriate volume of the prepared working solution directly to the cell suspension in the culture vessel.
- Incubation: Incubate the cells for the desired treatment duration under standard culture conditions (37°C, 5% CO₂). The incubation time will depend on the specific experimental endpoint (e.g., 2-HG measurement, differentiation assays, apoptosis analysis).
- Analysis: Following incubation, harvest the cells for downstream analysis, such as measurement of intracellular D-2-HG levels, assessment of cell differentiation markers, or analysis of cell viability and apoptosis.

Visualizations

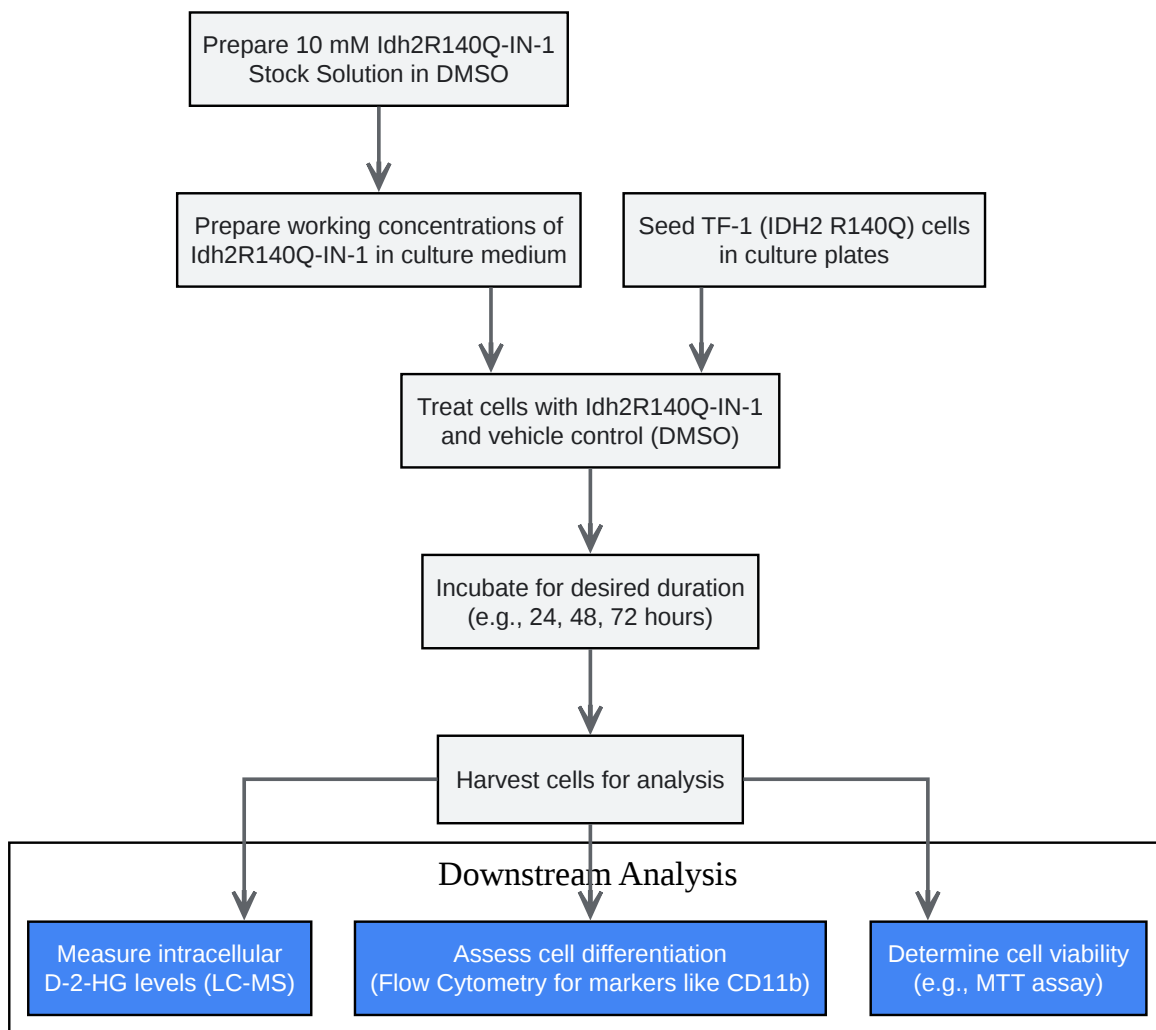
Signaling Pathway of IDH2 R140Q and Inhibition by **Idh2R140Q-IN-1**



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Caption: Mechanism of IDH2 R140Q and its inhibition.

Experimental Workflow for Cell-Based Assays



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Caption: Workflow for **Idh2R140Q-IN-1** cell treatment.

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